Product packaging for 4-[5-(4-nitrophenyl)-2-furoyl]morpholine(Cat. No.:)

4-[5-(4-nitrophenyl)-2-furoyl]morpholine

Cat. No.: B5831282
M. Wt: 302.28 g/mol
InChI Key: JHWSHWRHHJZQPF-UHFFFAOYSA-N
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Description

4-[5-(4-Nitrophenyl)-2-furoyl]morpholine is a synthetic chemical compound of significant interest in medicinal chemistry research. It belongs to a class of molecules known as 4-(5-aryl-2-furoyl)morpholines, which are synthesized from arylfuran-2-carboxylic acids and are characterized by spectroscopic methods such as 1H NMR and elemental analysis . The primary research value of this compound lies in its investigated biological activity. Studies have shown that this specific chemical class possesses notable antimicrobial properties, with some derivatives demonstrating high activity against the yeast Cryptococcus neoformans ATCC 208821 . This makes it a valuable scaffold for developing novel antifungal agents and for fundamental studies in microbiology. The structure of the compound combines a morpholine ring, a common feature in pharmaceuticals that can influence solubility and bioavailability , with a nitrophenyl-substituted furan core. Researchers utilize this and related compounds as intermediates to explore new synthetic pathways for heterocyclic compounds and to investigate structure-activity relationships (SAR) to optimize their potency and selectivity for various therapeutic targets . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O5 B5831282 4-[5-(4-nitrophenyl)-2-furoyl]morpholine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholin-4-yl-[5-(4-nitrophenyl)furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c18-15(16-7-9-21-10-8-16)14-6-5-13(22-14)11-1-3-12(4-2-11)17(19)20/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWSHWRHHJZQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 4 5 4 Nitrophenyl 2 Furoyl Morpholine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Detailed Analysis of Proton Nuclear Magnetic Resonance (¹H NMR) Spectra

The ¹H NMR spectrum of 4-[5-(4-nitrophenyl)-2-furoyl]morpholine provides critical information regarding the number, environment, and connectivity of the hydrogen atoms in the molecule.

The ¹H NMR spectrum, recorded in DMSO-d6 at 400 MHz, displays distinct signals corresponding to the aromatic protons of the nitrophenyl and furan (B31954) rings, as well as the methylene (B1212753) protons of the morpholine (B109124) moiety. sdsu.edu

The protons of the 4-nitrophenyl group appear as two doublets in the downfield region of the spectrum. The doublet at approximately 8.31 ppm is assigned to the two aromatic protons ortho to the nitro group, while the doublet at around 8.02 ppm corresponds to the two protons meta to the nitro group. The observed coupling constant of J = 7.6 Hz is characteristic of ortho-coupling in a para-substituted benzene (B151609) ring. sdsu.edu

The furan ring protons also present as two distinct doublets. The signal at 7.44 ppm is attributed to the proton at the 3-position of the furan ring (H-3), and the signal at 7.21 ppm corresponds to the proton at the 4-position (H-4). The small coupling constant of J = 3.2 Hz is typical for protons on a furan ring in these positions. sdsu.edu

The protons of the morpholine ring appear as two broad singlets. The signals observed at approximately 3.73 ppm and 3.66 ppm are assigned to the four protons of the two methylene groups adjacent to the nitrogen atom ((CH₂)₂N) and the four protons of the two methylene groups adjacent to the oxygen atom ((CH₂)₂O), respectively. sdsu.edu The broadness of these signals can be attributed to the restricted rotation around the amide C-N bond and the conformational dynamics of the morpholine ring.

Interactive ¹H NMR Data Table for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
8.31d7.62HAr-H (ortho to NO₂)
8.02d7.62HAr-H (meta to NO₂)
7.44d3.21HFuran H-3
7.21d3.21HFuran H-4
3.73br s-4HMorpholine (CH₂)₂N
3.66br s-4HMorpholine (CH₂)₂O

Data sourced from Pharmacia, 2021. sdsu.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Direct experimental ¹³C NMR data for this compound is not explicitly reported in the available literature. However, a predicted spectrum can be constructed based on the known ¹³C NMR data of its precursor, 5-(4-nitrophenyl)furan-2-carboxylic acid, and the expected influence of the morpholine amide group. researchgate.net

The carbonyl carbon of the furoyl group is anticipated to resonate in the range of 158-165 ppm. The carbons of the 4-nitrophenyl ring are expected to appear in the aromatic region (120-150 ppm), with the carbon attached to the nitro group being the most downfield. The furan ring carbons would also be found in this region. The methylene carbons of the morpholine ring are expected to appear in the aliphatic region, with the carbons adjacent to the nitrogen atom typically resonating around 40-50 ppm and those adjacent to the oxygen atom around 65-70 ppm.

Predicted ¹³C NMR Data Table for this compound

Predicted Chemical Shift (δ, ppm)Assignment
158-165C=O (furoyl)
~155Furan C5
~148Aromatic C-NO₂
~147Furan C2
~135Aromatic C (ipso)
~126Aromatic CH
~125Aromatic CH
~121Furan C3
~113Furan C4
65-70Morpholine -CH₂-O
40-50Morpholine -CH₂-N

Predicted values are based on data from related compounds. researchgate.net

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR, NOESY)

To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR techniques would be instrumental.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, it would show cross-peaks between the ortho and meta protons of the nitrophenyl ring, as well as between the H-3 and H-4 protons of the furan ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the morpholine proton signals to the morpholine carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. It could be used to confirm the stereochemistry and conformation of the molecule by observing through-space interactions, for example, between the protons of the morpholine ring and adjacent parts of the molecule.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. While a dedicated vibrational analysis of this compound is not available, the expected characteristic absorption bands can be predicted based on the functional groups present and data from similar compounds.

The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the furoyl group, typically in the region of 1630-1680 cm⁻¹. The nitro group (NO₂) would exhibit two strong stretching vibrations, an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹. The C-O-C stretching of the furan and morpholine rings would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching of the morpholine ring would be seen just below 3000 cm⁻¹.

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch<3000
C=O Stretch (Amide)1630-1680
NO₂ Asymmetric Stretch1500-1560
NO₂ Symmetric Stretch1300-1360
C-O-C Stretch1000-1300

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The key vibrational modes are anticipated as follows:

Nitro Group (NO₂): The aromatic nitro group is expected to show two prominent stretching vibrations: a symmetric stretch and an asymmetric stretch. These are typically observed in the ranges of 1370-1330 cm⁻¹ and 1540-1515 cm⁻¹, respectively. researchgate.net

Keto-Amide Carbonyl Group (C=O): The carbonyl group of the furoyl-morpholine linkage, being part of a keto-amide system, will likely present a strong absorption band. The exact position of this band can be influenced by the electronic effects of the adjacent furan ring and the morpholine nitrogen.

C-N Stretching: The stretching vibration of the C-N bond in the morpholine ring and the bond connecting the morpholine nitrogen to the carbonyl group will also be present.

Aromatic C=C Stretching: The carbon-carbon double bonds within the phenyl and furan rings will give rise to multiple absorption bands in the 1600-1450 cm⁻¹ region.

C-O-C Stretching: The ether linkage within the morpholine ring and the furan ring will produce characteristic C-O-C stretching vibrations, typically in the 1250-1050 cm⁻¹ region.

C-H Stretching and Bending: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine ring will appear just below 3000 cm⁻¹. C-H bending vibrations will be observed at lower wavenumbers.

An interactive data table summarizing the expected FT-IR absorption bands for this compound is provided below.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
Nitro (NO₂)1540-1515Asymmetric Stretch
Nitro (NO₂)1370-1330Symmetric Stretch
Keto-Amide (C=O)1680-1630Stretch
Aromatic (C=C)1600-1450Stretch
Ether (C-O-C)1250-1050Stretch
Aromatic (C-H)>3000Stretch
Aliphatic (C-H)<3000Stretch

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, as it detects changes in the polarizability of a molecule during vibration. For this compound, Raman spectroscopy would be particularly useful for observing vibrations of non-polar or weakly polar bonds. Key expected Raman signals include:

Aromatic Ring Vibrations: The symmetric breathing vibrations of the phenyl and furan rings are typically strong in Raman spectra.

Nitro Group Vibrations: The symmetric stretching vibration of the nitro group is also expected to be Raman active.

C=C and C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic systems will be readily observable.

A detailed analysis of the Raman spectrum would allow for a more complete vibrational assignment when used in conjunction with FT-IR data.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₅H₁₄N₂O₅. The expected exact mass can be calculated as follows:

Carbon (C): 15 x 12.000000 = 180.000000

Hydrogen (H): 14 x 1.007825 = 14.10955

Nitrogen (N): 2 x 14.003074 = 28.006148

Oxygen (O): 5 x 15.994915 = 79.974575

Calculated Exact Mass: 302.085173 Da

An HRMS experiment would be expected to yield a measured mass that is extremely close to this calculated value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Solid-State Structural Analysis (Applicable to Crystalline Analogues)

While the specific crystal structure of this compound is not detailed, analysis of its crystalline analogues, such as 4-(4-nitrophenyl)morpholine (B78992), provides significant insights into the potential solid-state behavior.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For analogues like 4-(4-nitrophenyl)morpholine, X-ray crystallography has revealed that the morpholine ring typically adopts a chair conformation. nih.govresearchgate.net The nitrophenyl group can occupy either a quasi-axial or quasi-equatorial position on the morpholine ring, and this can differ from the conformation predicted by theoretical calculations. mdpi.comresearchgate.net Such studies provide precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state. nih.govresearchgate.net

An interactive data table summarizing typical crystallographic data for an analogue like 4-(4-nitrophenyl)morpholine is presented below. researchgate.net

Parameter Value
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)14.5445 (6)
b (Å)8.3832 (3)
c (Å)16.2341 (6)
V (ų)1979.42 (13)
Z8

The way molecules pack in a crystal is governed by a variety of intermolecular interactions. In crystalline analogues of this compound, several key interactions have been observed:

π-π Stacking: Aromatic π-π stacking interactions are a significant stabilizing force in the crystal structure of 4-(4-nitrophenyl)morpholine. nih.govresearchgate.net The perpendicular distance between parallel phenyl rings has been measured to be approximately 3.7721 (8) Å. nih.govresearchgate.net

Weak Hydrogen Bonds: In the thiomorpholine (B91149) analogue, 4-(4-nitrophenyl)thiomorpholine, weak C-H···O hydrogen bonds between the methylene groups of the thiomorpholine ring and the oxygen atoms of the nitro group of an adjacent molecule contribute to the formation of centrosymmetric dimers. mdpi.comresearchgate.net

Other Interactions: In some related structures, interactions between a nitro group oxygen atom and a neighboring benzene ring also help to stabilize the crystal packing. nih.gov

These observed interactions in analogous structures suggest that the crystal packing of this compound, if crystalline, would likely be influenced by a combination of π-π stacking involving the phenyl and furan rings, and weak hydrogen bonds involving the morpholine and nitro group moieties.

Computational and Theoretical Investigations of 4 5 4 Nitrophenyl 2 Furoyl Morpholine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of complex organic compounds like 4-[5-(4-nitrophenyl)-2-furoyl]morpholine.

The first step in most quantum chemical studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. For this compound, this involves identifying the most stable three-dimensional structure. The molecule consists of a morpholine (B109124) ring, a furoyl linker, and a 4-nitrophenyl group. The morpholine ring is known to adopt a stable chair conformation. researchgate.netnih.gov DFT calculations explore the potential energy surface to find the global minimum, which corresponds to the most stable conformer.

Studies on analogous structures, such as 4-(4-nitrophenyl)morpholine (B78992), have confirmed through both X-ray crystallography and DFT calculations that the morpholine ring predominantly exists in a chair conformation. researchgate.netmdpi.com In the case of this compound, computational analysis would focus on the relative orientations of the three main fragments. Key parameters determined during optimization include:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

The planarity between the furan (B31954) and phenyl rings is a significant factor, with calculations often revealing a slight twist between the aromatic systems to minimize steric hindrance. mdpi.com The final optimized geometry represents the molecule's structure in a vacuum, providing a foundational model for further electronic and spectroscopic analysis.

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron donor. emerginginvestigators.org

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. emerginginvestigators.orgresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. emerginginvestigators.orgresearchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. wuxibiology.com For this compound, DFT calculations would map the electron density of these orbitals. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is often found on the electron-deficient regions, such as the nitrophenyl group.

Table 1: Illustrative Frontier Molecular Orbital Energies

ParameterEnergy (eV)
EHOMO-6.50
ELUMO-2.50
Energy Gap (ΔE)4.00

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface and uses a color scale to indicate different potential values. MEP maps are invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas. These sites are prone to attack by electrophiles. For this compound, these regions are expected around the oxygen atoms of the nitro group, the carbonyl group, and the furan ring oxygen.

Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas. These sites are susceptible to attack by nucleophiles. Positive potentials are generally found around hydrogen atoms.

The MEP map provides a comprehensive picture of the molecule's polarity and is a key tool for predicting intermolecular interactions, such as hydrogen bonding. researchgate.net

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental results to validate the computed molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts are often linearly correlated with experimental data, providing a powerful method for assigning signals in complex spectra and confirming the compound's structure. nih.gov

Table 2: Illustrative Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts

Proton EnvironmentTheoretical Shift (ppm)Experimental Shift (ppm)
Ar-H (nitrophenyl)8.358.28
Ar-H (nitrophenyl)8.057.99
Furan-H7.407.35
Furan-H7.207.15
Morpholine-H3.803.75

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can also be computed. mdpi.com The calculated frequencies correspond to the fundamental modes of vibration. researchgate.net While theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an empirical factor to achieve excellent agreement. nih.gov This analysis helps in the assignment of complex vibrational bands observed in experimental IR and Raman spectra.

Table 3: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies

Vibrational ModeTheoretical Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O Stretch (furoyl)16851660
NO₂ Asymmetric Stretch15401525
NO₂ Symmetric Stretch13601345
C-N Stretch13101295
C-O-C Stretch (morpholine)11251115

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time.

MD simulations model the motions of atoms in a molecule by solving Newton's equations of motion. By placing the molecule in a simulated solvent box (e.g., water or DMSO), these simulations can reveal how the molecule behaves in a more realistic environment. For this compound, MD simulations would be used to explore:

Conformational Flexibility: The molecule is not rigid. MD simulations can track the rotation around single bonds, such as the bond connecting the furan ring to the carbonyl group and the bond linking the furan and phenyl rings. This reveals the range of accessible conformations and the energy barriers between them.

Solvent Interactions: Simulations show how solvent molecules arrange themselves around the solute and form hydrogen bonds or other non-covalent interactions. This is crucial for understanding the molecule's solubility and how the solvent might influence its preferred conformation.

Solvent Effects on Molecular Conformation and Stability

The conformation and stability of this compound are intrinsically linked to its environment. Computational studies using self-consistent reaction field (SCRF) theories are employed to understand how solvents influence the molecule's three-dimensional structure. nih.gov The polarity of the solvent can significantly affect the conformational equilibria, particularly around the amide bond linking the furan and morpholine rings.

Table 1: Illustrative Solvent Effects on Key Dihedral Angles of an Amide Linkage This table presents hypothetical data based on general principles of solvent effects on amide-containing molecules to illustrate potential conformational changes.

Solvent (Dielectric Constant) Dihedral Angle (ω) C-C(=O)-N-C Dihedral Angle (φ) O=C-N-C Predicted Relative Stability
Gas Phase (~1) 175° -5° Reference
Chloroform (4.8) 177° -3° +0.5 kcal/mol
Dimethyl Sulfoxide (47) 179° -1° +1.2 kcal/mol

In Silico Modeling of Molecular Interactions

Computational modeling is a powerful tool for predicting how this compound might interact with biological macromolecules, providing a basis for understanding its potential pharmacological activity.

Molecular docking simulations are performed to predict the preferred binding orientation of a ligand to a biological target. For a compound like this compound, which contains a furan core, potential targets could include enzymes such as dihydrofolate reductase or DNA gyrase, which have been explored for other furan derivatives. researchgate.netijper.org Docking studies can predict the binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential drug candidates. ijper.org

Docking simulations can reveal the most probable binding pose of this compound within the active site of a protein. These models show how the ligand fits into the binding pocket and identifies "hotspots" of interaction. For instance, the nitrophenyl group might engage in π-π stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine within the active site. ijper.org The furan ring can also participate in hydrophobic interactions. The morpholine ring, with its potential for conformational flexibility, can adapt its shape to fit snugly within the binding cavity.

A critical component of binding is the formation of hydrogen bonds between the ligand and the protein. The carbonyl oxygen of the furoyl group in this compound is a primary hydrogen bond acceptor. The nitro group's oxygen atoms can also act as hydrogen bond acceptors. Analysis of the docked poses allows for the identification of specific amino acid residues (e.g., serine, threonine, or asparagine) that could donate hydrogen bonds to these acceptor sites, anchoring the ligand in place. researchgate.net Similarly, the ether oxygen of the morpholine ring could act as a hydrogen bond acceptor.

Table 2: Representative Docking Results for Analogous Furan Derivatives Against Dihydrofolate Reductase Data is illustrative, based on published studies of similar compounds to represent typical findings. researchgate.net

Compound Analogue Docking Score (kcal/mol) Key Hydrogen Bond Interactions (Residue) Predicted π-π Stacking Interactions (Residue)
Furan-azetidinone 4b -8.5 PHE 36 Not Reported
Furan-azetidinone 2C -8.3 Not Reported Not Reported

Molecular Docking Studies with Biological Targets (e.g., enzymes, receptors)

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry provides a window into the mechanisms of chemical reactions, allowing for the study of transient structures and energy barriers that are difficult to observe experimentally.

The synthesis of this compound typically involves the formation of an amide bond between a derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid and morpholine. A common route is the reaction of 5-(4-nitrophenyl)-2-furoyl chloride with morpholine. fishersci.co.ukkhanacademy.org

Computational analysis of this reaction involves mapping the potential energy surface to identify the transition state. This is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for the reaction to proceed. Density Functional Theory (DFT) is a common method for these calculations.

The analysis would model the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of the acyl chloride. This leads to a tetrahedral intermediate. khanacademy.org The transition state would be the structure corresponding to the formation of the new carbon-nitrogen bond and the simultaneous breaking of the carbon-chlorine bond. Calculating the energy of this transition state allows for the determination of the activation energy of the reaction, providing insight into the reaction kinetics. researchgate.net

Table 3: Typical Parameters in a DFT Calculation for Transition State Analysis This table outlines common computational settings for analyzing a reaction mechanism.

Parameter Description Typical Value/Method
Method Quantum mechanical approach DFT (e.g., B3LYP)
Basis Set Mathematical functions describing electron orbitals 6-31G(d,p) or higher
Solvent Model Simulates the effect of the solvent Polarizable Continuum Model (PCM)
Task Type of calculation performed Transition State (TS) Optimization & Frequency

Exploration of Biological Activities and Underlying Mechanisms for 4 5 4 Nitrophenyl 2 Furoyl Morpholine

Antimicrobial Activity Profile

The evaluation of 4-[5-(4-nitrophenyl)-2-furoyl]morpholine has revealed a notable profile of antimicrobial activity, with particular potency against specific fungal pathogens. The compound, referred to as compound 7b in a key study, was part of a broader investigation into a series of 4-(5-aryl-2-furoyl)morpholines.

Assessment of Antifungal Potency

Research has demonstrated that this compound exhibits significant antifungal properties. When screened against various fungal strains, it showed high activity against Cryptococcus neoformans ATCC 208821. researchgate.net This pathogenic yeast is a significant cause of meningitis and other life-threatening infections, particularly in immunocompromised individuals. The potent activity against this specific strain highlights the compound's potential as a lead structure for the development of new antifungal agents. researchgate.net

The minimum inhibitory concentration (MIC) is a key measure of antifungal potency. For this compound, the following activity against C. neoformans was reported:

CompoundFungal StrainGrowth Inhibition (%) at 32 µg/mLMIC (µg/mL)
This compoundCryptococcus neoformans ATCC 208821100.74
Data sourced from Matiichuk et al. (2021). researchgate.net

The structure-activity relationship analysis of the 4-(5-aryl-2-furoyl)morpholine series suggests that the presence and position of substituents on the phenyl ring are critical to the observed biological activity. researchgate.net The nitro group (–NO2) at the para-position (position 4) of the phenyl ring in this compound is a key pharmacophore property associated with its strong antifungal effect. researchgate.netnih.gov The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule, which can enhance its interaction with biological targets. nih.gov In many nitroaromatic compounds, the nitro group can be metabolically reduced to form reactive intermediates that contribute to their therapeutic action. nih.gov This characteristic is a crucial element of its pharmacophoric identity and a likely contributor to its high efficacy against C. neoformans. researchgate.net

Evaluation of Antibacterial Efficacy

The antibacterial potential of this compound has also been assessed. The compound was screened against a panel of five bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that, in most cases, the tested 4-(5-aryl-2-furoyl)morpholines displayed low antimicrobial activity against the selected bacteria at a standard screening concentration of 32 µg/mL. researchgate.net

CompoundBacterial StrainGrowth Inhibition (%) at 32 µg/mL
This compoundEscherichia coli ATCC 2592216.5
This compoundKlebsiella pneumoniae ATCC 70060312.1
This compoundAcinetobacter baumannii ATCC 1960613.9
This compoundPseudomonas aeruginosa ATCC 2785313.4
This compoundStaphylococcus aureus ATCC 4330017.1
Data sourced from Matiichuk et al. (2021). researchgate.net

These findings suggest that the compound's primary antimicrobial strength lies in its antifungal, rather than antibacterial, activity.

Mechanistic Investigations into Antimicrobial Action

While direct mechanistic studies on this compound are not extensively detailed in the available literature, its structural components provide clues to its likely mechanism of action, particularly concerning its antifungal effects. The morpholine (B109124) ring is a core feature of a class of antifungal drugs known as morpholine antifungals, with amorolfine (B1665469) being a prominent example. nih.govnih.gov These agents typically function by inhibiting enzymes involved in the ergosterol (B1671047) biosynthesis pathway in fungi. nih.gov Specifically, they target two key enzymes: sterol Δ14-reductase and sterol Δ7-Δ8-isomerase. This dual inhibition leads to a depletion of ergosterol, a vital component of the fungal cell membrane, and an accumulation of toxic sterol intermediates. nih.gov The disruption of the cell membrane's integrity and function ultimately leads to fungal cell death. Given that this compound contains the characteristic morpholine moiety, it is plausible that its antifungal action proceeds through a similar mechanism of disrupting ergosterol synthesis.

Anticancer Research Pathways (Pre-clinical, Mechanistic Focus)

The exploration of the therapeutic potential of novel chemical entities often includes an assessment of their effects on cancer cells. This section addresses the available pre-clinical research concerning the antiproliferative activity of this compound.

Evaluation of Antiproliferative Activity against Specific Cell Lines (e.g., HL60)

Based on a thorough review of the available scientific literature, there is currently no specific data documenting the evaluation of this compound for its antiproliferative activity against the human promyelocytic leukemia cell line, HL-60. While other compounds containing morpholine or nitrophenyl moieties have been investigated for their effects on HL-60 and other cancer cell lines, research focusing on the specific compound that is the subject of this article has not been reported. Therefore, no data tables or detailed research findings can be presented for this subsection.

Investigation of Molecular Targets and Pathways (e.g., enzyme inhibition, apoptosis induction)

There is no available scientific literature detailing the investigation of molecular targets or pathways for this compound. No studies have been published regarding its potential to induce apoptosis or its specific interactions with cellular signaling cascades.

Enzyme Inhibition Studies

No data from specific enzyme inhibition studies for this compound could be retrieved from the scientific literature.

Inhibition of Glycosidases (e.g., α-glucosidase)

There are no published research findings on the inhibitory activity of this compound against α-glucosidase or other glycosidases.

Other Relevant Enzyme Targets (e.g., tyrosinase, urease)

No research has been published on the inhibitory effects of this compound on other enzyme targets such as tyrosinase or urease.

Elucidation of Inhibition Mechanisms (e.g., competitive, non-competitive)

As there are no studies on the enzyme-inhibiting properties of this compound, the mechanism of inhibition has not been elucidated.

Antioxidant Potential Assessment

There is no information available in the scientific literature regarding the assessment of the antioxidant potential of this compound.

Radical Scavenging Assays (e.g., DPPH, ABTS)

There is no published data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays for this compound. These assays are commonly used to evaluate the ability of a compound to scavenge free radicals, a key indicator of antioxidant activity. jmchemsci.com The absence of such data prevents the creation of a data table or a detailed discussion of its radical scavenging efficacy.

Investigation of Mechanism of Antioxidant Action

Due to the lack of primary research on the antioxidant activity of this compound, there is no information regarding its mechanism of action. Investigations into whether the compound acts via hydrogen atom transfer (HAT), single electron transfer (SET), or other potential antioxidant mechanisms have not been reported in the available scientific literature.

Structure Activity Relationship Sar Studies of 4 5 4 Nitrophenyl 2 Furoyl Morpholine Analogues

Impact of Substitutions on the Nitrophenyl Ring

Electronic Effects of Substituents (e.g., electron-donating vs. electron-withdrawing)

The electronic nature of the substituent on the phenyl ring plays a pivotal role in modulating the biological activity of 4-(5-aryl-2-furoyl)morpholine analogues. The parent compound of this series features a nitro group (-NO₂) at the para-position of the phenyl ring. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic distribution across the entire molecule.

Research into a series of 4-(5-aryl-2-furoyl)morpholines revealed that the nature of the substituent on the aryl ring determines the level of antimicrobial activity. pensoft.net While most compounds in the synthesized series, including those with electron-withdrawing halogens like fluorine and chlorine, did not show high antimicrobial activity, the 4-nitrophenyl derivative, compound 7b , was a notable exception. pensoft.net It exhibited high antifungal activity, underscoring the pharmacophoric importance of the nitro group in this class of compounds. pensoft.net This suggests that the strong electron-withdrawing and hydrogen-bonding capabilities of the nitro group are crucial for the compound's interaction with its biological target.

The table below summarizes the findings for different substituents on the phenyl ring of the 4-[5-(phenyl)-2-furoyl]morpholine scaffold.

CompoundAryl Substituent (at position 4)Electronic EffectObserved ActivityReference
7a 4-FluorophenylElectron-withdrawing (halogen)No high antimicrobial activity pensoft.net
7b 4-NitrophenylStrongly electron-withdrawingHigh antifungal activity pensoft.net
7c 2,5-DichlorophenylElectron-withdrawing (halogen)No high antimicrobial activity pensoft.net

Positional Isomer Effects on Activity Profiles

The position of a substituent on the phenyl ring can be as important as its electronic nature. The activity of a drug can be significantly affected by moving a substituent from the para (4) position to the meta (3) or ortho (2) position. This is because positional changes can alter the molecule's ability to fit into a receptor's binding site and can introduce new steric or electronic interactions.

For instance, studies on nitrophenyl derivatives of other complex molecules have shown that positional isomerism has a significant effect on molecular properties. Theoretical calculations on fulleropyrrolidine derivatives revealed that an ortho-nitro substitution could raise the Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to meta- or para-substitution. rhhz.net This effect was attributed to through-space orbital interactions between the spatially close nitro group and the fullerene cage. rhhz.net While the core scaffold is different, this principle highlights how ortho-substitution can lead to unique electronic properties not observed in para- or meta-isomers.

In the context of other heterocyclic systems, such as 5,6,7,8-tetrahydroisoquinolines, researchers have synthesized and evaluated both 3-nitrophenyl and 4-nitrophenyl derivatives, indicating that the investigation of positional isomers is a standard strategy in medicinal chemistry to explore the spatial requirements of the target binding pocket. nih.gov For the 4-[5-(4-nitrophenyl)-2-furoyl]morpholine series, a systematic comparison of ortho- and meta-nitro analogues would be necessary to fully delineate the optimal substitution pattern for activity.

Influence of Modifications to the Furan (B31954) Ring

Introduction of Additional Heteroatoms or Substituents

Replacing the furan ring with other five-membered heterocycles is a common bioisosteric strategy to probe the importance of the ring's specific heteroatom and electronic nature. For example, replacing the furan oxygen with sulfur (to form a thiophene (B33073) ring) or selenium (to form a selenophene (B38918) ring) can modify the ring's aromaticity, bond angles, and potential for hydrogen bonding, thereby impacting biological activity.

In studies of furamidine, a structurally related compound with two phenyl rings attached to a central furan, replacement of the furan moiety with thiophene or selenophene led to new analogues with potent antiprotozoal activity. nih.gov These new compounds demonstrated strong binding to the DNA minor groove and showed higher in vitro and in vivo activity than the original furan-containing compound. nih.gov This suggests that for certain biological targets, thiophene or other heterocyclic rings can be advantageous replacements for the furan core, potentially enhancing binding affinity or improving pharmacokinetic properties.

Alterations to the Furoyl Linkage (e.g., thiocarbonyl)

The carbonyl group of the furoyl linker is a key functional group, often acting as a hydrogen bond acceptor. Replacing the carbonyl oxygen with a sulfur atom to create a thiocarbonyl group (thioamide) is a significant structural modification that alters the linker's electronic properties, lipophilicity, and hydrogen-bonding capacity.

In one study, a direct comparison was made between 4-(5-aryl-2-furoyl)morpholines (amides) and their 4-[(5-aryl-2-furyl)carbonothioyl]morpholine (thioamides) counterparts. pensoft.net The synthesis of both series allowed for a clear evaluation of the effect of this carbonyl-to-thiocarbonyl substitution. pensoft.netresearchgate.net The results of antimicrobial testing on the synthesized compounds provided insights into the SAR of this specific modification. pensoft.net While the 4-nitrophenyl furoyl morpholine (B109124) (7b ) showed notable antifungal activity, the activity profiles of the thiocarbonyl analogues indicated that this modification significantly impacts the biological outcome. pensoft.net

The table below compares the parent amide compounds with their thiocarbonyl derivatives.

Parent Compound (Amide)Aryl SubstituentThiocarbonyl Analogue (Thioamide)ModificationReference
4-[5-(4-Fluorophenyl)-2-furoyl]morpholine (7a )4-Fluorophenyl4-{[5-(2-Fluorophenyl)-2-furyl]carbonothioyl}morpholine (8b )*C=O to C=S pensoft.net
This compound (7b )4-NitrophenylNot specified in resultsC=O to C=S pensoft.net
4-[5-(4-Bromophenyl)-2-furoyl]morpholine4-Bromophenyl4-{[5-(4-Bromophenyl)-2-furyl]carbonothioyl}morpholine (8c )C=O to C=S pensoft.net

*Note: The available data compares a 4-fluorophenyl amide with a 2-fluorophenyl thioamide, indicating positional changes were also explored in the thioamide series.

Modulations of the Morpholine Moiety

Modulating the morpholine ring itself, for instance by replacing the ring oxygen with other heteroatoms or by adding substituents, can fine-tune the compound's properties. A key example of such modulation is the replacement of the morpholine oxygen with a sulfur atom to form a thiomorpholine (B91149) ring. This change increases the lipophilicity of the moiety and can introduce a "soft spot" for metabolism via oxidation of the sulfur atom. mdpi.com

Structural studies have shown that this substitution can also lead to significant conformational changes. In the solid state, the 4-nitrophenyl group in 4-(4-nitrophenyl)morpholine (B78992) occupies a quasi-equatorial position on the morpholine ring. mdpi.com In contrast, in 4-(4-nitrophenyl)thiomorpholine, the same group resides in a quasi-axial position. mdpi.com This difference in conformation, driven by different crystal packing forces and the distinct electronic and steric nature of oxygen versus sulfur, demonstrates how a subtle change in the heterocyclic ring can alter the three-dimensional shape of the entire molecule, which could have profound implications for its biological activity. mdpi.comresearchgate.net

Stereochemical Considerations within the Morpholine Ring

The morpholine ring typically adopts a stable chair conformation. researchgate.netnih.gov Substituents on the ring can occupy either axial or equatorial positions, and this stereochemical arrangement can significantly influence how the molecule interacts with its biological target.

In crystallographic studies of the related compound, 4-(4-nitrophenyl)morpholine, the 4-nitrophenyl group was observed to occupy a quasi-equatorial position on the morpholine ring. researchgate.netmdpi.com This contrasts with its thiomorpholine analogue, 4-(4-nitrophenyl)thiomorpholine, where the same substituent resides in a quasi-axial position. mdpi.com This difference in conformational preference, driven by the substitution of the ring oxygen with sulfur, highlights how even subtle structural changes can alter the three-dimensional presentation of the pharmacophore, potentially impacting receptor binding and biological activity.

Furthermore, SAR studies on various morpholine-containing series have demonstrated that introducing stereocenters into the morpholine ring can modulate activity. For example, in some classes of anticancer agents, the introduction of an alkyl group at the C-3 position of the morpholine ring has been shown to increase potency. e3s-conferences.org The synthesis of enantiomerically pure cis-3,5-disubstituted morpholines has been a focus of research to explore these stereochemical effects more precisely. e3s-conferences.org

Replacement with Bioisosteric Rings (e.g., thiomorpholine, piperazine (B1678402), piperidine)

Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the properties of a lead compound. cambridgemedchemconsulting.com Replacing the morpholine ring of this compound with other six-membered heterocyclic rings like thiomorpholine, piperazine, or piperidine (B6355638) can significantly alter its biological profile by modifying factors such as lipophilicity, hydrogen bonding capacity, and metabolic stability. jchemrev.comenamine.netenamine.net

Thiomorpholine: The direct sulfur analogue, thiomorpholine, is a common bioisostere for morpholine. jchemrev.comresearchgate.net In a study involving 4-(5-aryl-2-furoyl)morpholines, the replacement of the carbonyl oxygen with sulfur to form 4-{[5-(aryl)-2-furyl]carbonothioyl}morpholines was investigated. pensoft.net While the direct oxygen/sulfur swap on the furoyl linker is not a ring replacement, it points to the exploration of sulfur-containing analogues. In other compound series, direct comparison has shown that a morpholine analogue exhibited better potency than its thiomorpholine counterpart, suggesting that the morpholine oxygen may be involved in critical interactions. jchemrev.com

Piperazine: Replacing the morpholine oxygen with a nitrogen atom yields a piperazine ring, introducing a second basic center. scispace.comresearchgate.net This change can have profound effects on activity. For instance, in studies of the PI3K inhibitor ZSTK474, replacing a morpholine group with piperazine led to a significant decrease in inhibitory activity. nih.gov This loss of potency highlights the potential importance of the morpholine oxygen for target binding, possibly as a hydrogen bond acceptor. nih.gov However, activity was restored upon N-acetylation of the piperazine, demonstrating that modifications to the new ring system can compensate for the initial loss of function. nih.gov

Piperidine: The replacement of the morpholine ring with a piperidine ring removes the heteroatom at position 1 (oxygen), leading to a more lipophilic analogue. researchgate.net The design of novel antitumor agents has included the synthesis of molecules containing piperidine and morpholine fragments, recognizing their importance as pharmacophores in many approved drugs. nih.gov The choice between morpholine, piperazine, and piperidine allows for a systematic modulation of a compound's properties to optimize its therapeutic potential. nih.gov

The following table summarizes the key characteristics of these common bioisosteric replacements for the morpholine ring.

Ring SystemKey Structural ChangePotential Impact on Properties
Thiomorpholine Oxygen at position 1 replaced by SulfurAlters ring conformation, hydrogen bonding capacity, and lipophilicity. mdpi.comjchemrev.com
Piperazine Oxygen at position 1 replaced by Nitrogen (NH or NR)Introduces a second basic center, increases polarity, offers new point for derivatization. scispace.comnih.gov
Piperidine Oxygen at position 1 removed (replaced by CH2)Increases lipophilicity, removes hydrogen bond acceptor capability at position 1. researchgate.net

Derivatization at Other Positions of the Morpholine Ring

Introducing substituents at the carbon atoms (positions 2, 3, 5, and 6) of the morpholine ring offers another avenue for SAR exploration. Such derivatization can influence the molecule's conformation, steric profile, and interactions with the target protein. e3s-conferences.org

Studies on unrelated morpholine-containing scaffolds have shown that substitution on the morpholine ring can be beneficial for activity. For example, the introduction of alkyl groups at the C-3 position of the morpholine ring led to an increase in anticancer activity in certain compound series. e3s-conferences.org Similarly, creating bridged morpholine structures, such as those with a 3,5-ethylene bridge, has been found to produce highly potent and selective inhibitors of the mTOR kinase by allowing the moiety to penetrate deeper into the binding pocket. e3s-conferences.org These examples underscore the principle that the morpholine ring is not merely a passive solubilizing group but an active component of the pharmacophore that can be modified to enhance biological efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sci-hub.senih.gov These models are instrumental in drug discovery for predicting the activity of novel compounds, thereby prioritizing synthetic efforts and providing insights into the mechanism of action. nih.govkfupm.edu.sa

Development of Predictive Models for Biological Efficacy

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. researchgate.net For analogues of this compound, this would involve synthesizing and testing a library of derivatives with varied substituents. Next, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties. researchgate.net

Various statistical and machine learning methods are then employed to build the model, including:

Multiple Linear Regression (MLR): A statistical method that creates a linear equation to model the relationship between the descriptors and activity. kfupm.edu.sa

Artificial Neural Networks (ANN): A machine learning approach inspired by the human brain that can model complex, non-linear relationships. researchgate.net

Gene Expression Programming (GEP): A nonlinear method that can uncover intricate relationships between descriptors and activity. nih.gov

The predictive power of the resulting model is rigorously assessed through internal and external validation techniques to ensure its reliability. nih.govnih.gov A robust QSAR model can then be used to screen virtual libraries of compounds, identifying new candidates with potentially high biological efficacy for synthesis and testing. nih.gov

Identification of Key Physico-chemical Descriptors for Activity

A significant outcome of QSAR modeling is the identification of the molecular descriptors that have the most substantial impact on biological activity. nih.gov Analyzing the developed model reveals which physicochemical properties are either beneficial or detrimental to the efficacy of the compounds.

For heterocyclic compounds similar to this compound, QSAR studies have identified several types of descriptors as being critical for activity:

Electronic Descriptors: The presence of electron-withdrawing groups, such as the nitro group in the parent compound, is often highlighted as a key feature. nih.gov Descriptors related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can also be crucial, indicating the importance of electronic interactions. nih.gov

Topological and Steric Descriptors: These describe the size, shape, and degree of branching in the molecule. For example, some models have shown that increased aromaticity and high branching can be favorable for activity. nih.gov The area of the molecular shadow has also been identified as an important descriptor in some models. nih.gov

Thermodynamic Descriptors: Properties like the heat of formation can be correlated with activity, providing insights into the stability and reactivity of the compounds. nih.gov

Surface Area Descriptors: The partial negative surface area has been shown to be important, suggesting that the distribution of charge on the molecule's surface plays a role in its interaction with the target. nih.gov

By identifying these key descriptors, QSAR models provide a rationale for the observed SAR and guide the design of new, more potent analogues of this compound.

Advanced Photophysical Properties of 4 5 4 Nitrophenyl 2 Furoyl Morpholine and Analogues

Absorption Spectroscopy

Absorption spectroscopy is a fundamental technique to probe the electronic transitions within a molecule. For push-pull systems like 4-[5-(4-nitrophenyl)-2-furoyl]morpholine, the absorption spectrum is dominated by an intense band corresponding to a π → π* electronic transition with a significant intramolecular charge transfer (ICT) character.

Electronic Absorption Spectra in Various Solvents

The electronic absorption spectrum of this compound and its analogues is characterized by a strong absorption band in the UV-visible region. This band arises from the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In this class of molecules, the HOMO is typically localized on the electron-rich part of the molecule (the morpholine (B109124) and furan (B31954) moieties), while the LUMO is centered on the electron-deficient nitrophenyl group.

The position and intensity of this absorption band are sensitive to the surrounding solvent environment. Studies on analogous nitro-substituted compounds show that the absorption maximum (λmax) can shift depending on the solvent's polarity. qu.edu.qa For instance, in similar push-pull systems, the absorption spectra in various solvents, while retaining their general shape, exhibit shifts in the λmax that are indicative of interactions between the chromophore and the solvent molecules.

Solvatochromic Effects and Intramolecular Charge Transfer (ICT) Phenomena

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in push-pull molecules due to the significant difference in their dipole moments between the ground and excited states. The absorption band of this compound is expected to exhibit solvatochromism.

Upon absorption of light, there is a substantial redistribution of electron density from the morpholino-furan donor segment to the nitrophenyl acceptor segment, a process known as intramolecular charge transfer (ICT). The efficiency and characteristics of this ICT are influenced by the polarity of the solvent.

In some nitro-substituted push-pull systems, a negative solvatochromism (a hypsochromic or blue shift in λmax with increasing solvent polarity) is observed. qu.edu.qaresearchgate.net This can be attributed to the greater stabilization of the polar ground state in more polar solvents compared to the less polar excited state. Conversely, if the excited state is significantly more polar than the ground state, a positive solvatochromism (a bathochromic or red shift) would be expected. The specific behavior of this compound would depend on the relative stabilization of its ground and excited states by the solvent. The study of solvatochromic shifts provides valuable insights into the nature of the electronic transitions and the charge distribution in both the ground and excited states. researchgate.net

Determination of Absorption Maxima and Molar Extinction Coefficients

A comprehensive study would involve measuring the UV-visible absorption spectra in a series of solvents with varying polarities to create a data table of λmax and ε values.

Table 1: Illustrative Data Table for Absorption Properties No specific experimental data was found for this compound in the reviewed literature. The table below is a template for how such data would be presented.

SolventPolarity IndexAbsorption Maximum (λmax, nm)Molar Extinction Coefficient (ε, M-1cm-1)
n-Hexane0.1Data not availableData not available
Toluene2.4Data not availableData not available
Dichloromethane3.1Data not availableData not available
Acetone5.1Data not availableData not available
Acetonitrile5.8Data not availableData not available
Methanol6.6Data not availableData not available

Emission Spectroscopy (Fluorescence and Phosphorescence)

Emission spectroscopy provides information about the de-excitation pathways of a molecule from its excited state. For many push-pull chromophores, fluorescence is a key de-excitation route.

Fluorescence Spectra in Diverse Media

The fluorescence of this compound and its analogues is expected to originate from the ICT state. Consequently, the emission spectra of these compounds are highly sensitive to the solvent environment. In general, for push-pull systems, as the solvent polarity increases, the emission maximum (λem) shifts to longer wavelengths (a red shift). researchgate.net This is because the highly polar ICT excited state is stabilized to a greater extent by polar solvent molecules than the ground state.

The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is also solvent-dependent. For some push-pull chromophores, the quantum yield may decrease in more polar solvents due to the increased stabilization of the ICT state, which can promote non-radiative decay pathways.

Stokes Shift Analysis and Excited State Stabilization

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. It is a direct measure of the energy lost as the molecule relaxes from the initial Franck-Condon excited state to a more stable, relaxed excited state from which emission occurs.

For push-pull molecules like this compound, a large Stokes shift is generally expected, particularly in polar solvents. This is a hallmark of significant structural and electronic rearrangement in the excited state, consistent with the formation of a highly stabilized ICT state. The magnitude of the Stokes shift is expected to increase with increasing solvent polarity, as polar solvents will further stabilize the polar ICT excited state, lowering its energy before emission occurs. mdpi.com A larger Stokes shift is often beneficial for applications in fluorescence imaging, as it allows for better separation of the excitation and emission signals. mdpi.com

Table 2: Illustrative Data Table for Emission Properties and Stokes Shift No specific experimental data was found for this compound in the reviewed literature. The table below is a template for how such data would be presented.

SolventAbsorption Maximum (λabs, nm)Emission Maximum (λem, nm)Stokes Shift (nm)Stokes Shift (cm-1)
n-HexaneData not availableData not availableData not availableData not available
TolueneData not availableData not availableData not availableData not available
DichloromethaneData not availableData not availableData not availableData not available
AcetoneData not availableData not availableData not availableData not available
AcetonitrileData not availableData not availableData not availableData not available
MethanolData not availableData not availableData not availableData not available

Potential in Optoelectronic Applications

The unique molecular architecture of this compound, which features a donor-π-acceptor (D-π-A) framework, suggests significant potential for applications in optoelectronics. This structure consists of an electron-donating morpholine group and an electron-withdrawing nitrophenyl group linked by a furan ring that acts as a π-bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key characteristic for materials used in various optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) (Inference from related systems)

While direct experimental data on the use of this compound in OLEDs and OPVs is not available, inferences can be drawn from structurally similar furan-based D-π-A compounds. Furan and its derivatives are increasingly recognized for their utility in organic semiconductor materials due to several advantageous properties. researchgate.netresearchgate.net Compared to their thiophene (B33073) counterparts, furan-based materials can exhibit better π-electron delocalization due to the lower aromaticity and more quinone-like structure of the furan ring. researchgate.net This can lead to enhanced charge carrier mobility, a crucial factor for efficient OLED and OPV performance. researchgate.netresearchgate.net

The incorporation of a furan spacer in donor-acceptor copolymers has been shown to improve backbone planarity and reduce π-packing distances, which is beneficial for charge transport. researchgate.net For instance, replacing a bithiophene core with a bifuran core in a heterocyclic compound resulted in a more than tenfold increase in hole mobility. researchgate.net

In the context of OLEDs, furan-cored molecules with aggregation-induced emission (AIE) characteristics have demonstrated excellent performance as light-emitting materials. researchgate.net The efficient solid-state photoluminescence and good charge-transporting properties of such compounds are key to achieving high electroluminescence efficiencies. researchgate.net Donor-acceptor type molecules based on furan derivatives have been investigated as emitters in OLEDs, with their performance being influenced by the nature of the donor and acceptor groups. mdpi.com For example, twisted donor-acceptor structures are a strategy to achieve a small singlet-triplet energy splitting (ΔEST), which is crucial for efficient thermally activated delayed fluorescence (TADF) emitters. mdpi.com

For OPVs, furan-based non-fullerene acceptors have been explored, showing that the incorporation of furan building blocks can lead to enhanced backbone planarity, reduced bandgaps, and red-shifted absorption. nih.gov Porphyrin-based dyes featuring a furan π-bridge have been used as sensitizers in dye-sensitized solar cells (DSSCs), demonstrating higher power conversion efficiencies compared to analogous thiophene-bridged dyes. rsc.orgrsc.org

The optoelectronic properties of D-π-A systems are heavily dependent on their frontier molecular orbital (HOMO and LUMO) energy levels. For this compound, the morpholine group acts as the donor and the nitrophenyl group as the acceptor. The HOMO is expected to be localized on the donor side, while the LUMO is localized on the acceptor side. The energy difference between these orbitals (the HOMO-LUMO gap) determines the absorption and emission properties of the molecule. Theoretical calculations on similar furan-based D-A-D type molecules have shown that they can possess reduced bandgaps and enhanced absorption in the visible and near-infrared regions. researchgate.net

Table 1: Inferred Optoelectronic Properties of this compound based on Analogue Systems

Property Inferred Characteristic Rationale based on Analogue Systems
Charge Carrier Mobility Potentially high hole mobility Furan spacers can enhance backbone planarity and π-stacking, leading to improved charge transport compared to thiophene analogues. researchgate.netresearchgate.net
Luminescence Likely fluorescent in the solid state Furan-cored AIEgens show strong solid-state emission, a desirable trait for OLED emitters. researchgate.net
HOMO-LUMO Gap Relatively small The D-π-A structure with a strong acceptor (nitrophenyl) and donor (morpholine) should lead to a small energy gap, enabling absorption of visible light. researchgate.netnih.gov

| Application Potential | Candidate for hole-transporting or emissive layer in OLEDs; potential as a donor or acceptor component in OPVs. | Furan derivatives have shown promise in both OLEDs and OPVs due to their favorable electronic and photophysical properties. researchgate.netnih.govrsc.org |

Fluorescence Probes for Biological Systems

The inherent fluorescence of many furan derivatives makes them attractive candidates for the development of fluorescent probes for biological systems. researchgate.net The sensitivity of their emission properties to the local microenvironment can be harnessed for sensing applications. researchgate.net While there is no specific data on this compound as a biological probe, its structural features suggest potential in this area.

The donor-acceptor nature of the molecule can lead to intramolecular charge transfer (ICT) fluorescence, which is often sensitive to solvent polarity and the presence of specific analytes. Furan-based fluorescent probes have been successfully developed for the detection of metal ions. researchgate.net The interaction of the analyte with the probe can modulate the ICT process, leading to a change in the fluorescence intensity or wavelength (a "turn-on" or "turn-off" response).

The presence of the nitro group in this compound is noteworthy. Nitroaromatic compounds are known to be effective fluorescence quenchers. This property can be exploited in the design of "turn-on" fluorescent probes. For example, a probe might be non-fluorescent in its native state due to quenching by the nitro group. Upon reaction with a specific analyte, the electronic properties of the nitro group could be altered (e.g., through reduction), leading to a restoration of fluorescence. Furan-based fluorescent probes have been designed for detecting nitro explosives, where the quenching of fluorescence upon interaction with the nitro compound is the sensing mechanism. nih.gov

Furthermore, furan-carboxamide structures have been utilized in the development of probes with antibiofilm activity, indicating that this class of compounds can be designed to interact with biological targets. mdpi.com

Table 2: Inferred Properties of this compound as a Potential Fluorescence Probe

Property Inferred Characteristic Rationale based on Analogue Systems
Sensing Mechanism Potential for "turn-on" or "turn-off" fluorescence sensing. The ICT character and the presence of a quenching nitro group provide a basis for designing probes that respond to specific analytes through modulation of the fluorescence signal. nih.gov
Target Analytes Could potentially be designed to detect metal ions, reactive oxygen species, or specific biomolecules. The furan-carboxamide scaffold is versatile and can be functionalized to bind to a variety of targets. researchgate.netmdpi.com
Quantum Yield Likely low in its native state, with the potential for enhancement upon analyte binding. The nitro group is a strong quencher of fluorescence. nih.gov

| Emission Wavelength | Expected to be in the visible region. | The extended conjugation of the D-π-A system typically results in emission in the visible spectrum. |

Potential Applications and Future Research Directions

Application as Precursors in Complex Organic Synthesis

The compound serves as a valuable intermediate or precursor in the synthesis of more complex molecular structures. The presence of reactive sites and a stable core structure allows for further chemical modifications. Related compounds, such as 4-(4-nitrophenyl)thiomorpholine and 4-(4-nitrophenyl)morpholine (B78992), are widely utilized as precursors and building blocks in medicinal chemistry for developing new therapeutic agents. mdpi.comchemimpex.com The synthesis of the title compound itself, typically through the reaction of an acyl chloride with morpholine (B109124), is a fundamental step that can be integrated into more extensive synthetic pathways. pensoft.netresearchgate.net

There is a growing interest in utilizing biomass-derived compounds for the creation of novel polymers, with furan (B31954) derivatives being particularly promising alternatives to petroleum-based feedstocks. researchgate.netresearchgate.net The furan ring within 4-[5-(4-nitrophenyl)-2-furoyl]morpholine can be considered a monomeric unit for polymerization reactions. researchgate.net Furan-based polyesters and polyamides are being explored for their unique properties, and it is conceivable that this compound could be incorporated into such polymer chains. researchgate.net The presence of the morpholine and nitrophenyl groups would act as pendant groups, potentially imparting specific functionalities like improved thermal stability or altered solubility to the resulting polymer. The polymerization could proceed through reactions involving the furan ring, creating a new class of functional polymers. researchgate.netnih.gov

The molecular structure of this compound, featuring multiple heteroatoms (oxygen and nitrogen), suggests its potential use as a ligand in coordination chemistry and catalysis. These heteroatoms can act as coordination sites for metal ions, forming stable complexes that could exhibit catalytic activity. Furthermore, the morpholine moiety is known to be used in the preparation of certain catalysts, such as alumina catalysts. chemicalbook.com While direct catalytic applications of this specific compound have not been extensively reported, its structure is conducive to acting as a scaffold for developing new organocatalysts or ligands for metal-catalyzed reactions.

Novel Materials Development (Inference from related nitrophenyl/furan systems)

The combination of electron-donating and electron-withdrawing groups connected by a conjugated π-system is a hallmark of functional organic materials. The structure of this compound fits this design principle, suggesting its utility in the development of advanced materials.

Organic materials with significant non-linear optical (NLO) properties are sought after for applications in optoelectronics and photonics. nih.govjhuapl.edu The title compound possesses a classic donor-π-acceptor (D-π-A) architecture. The morpholine group, connected via an amide linkage, can act as an electron donor, while the nitro group on the phenyl ring is a strong electron acceptor. The furan and phenyl rings form the conjugated π-bridge that facilitates intramolecular charge transfer, a key requirement for second and third-order NLO activity. nih.gov Studies on other furan-based organic crystals have demonstrated significant third-order NLO properties, supporting the potential of this system. researchgate.net

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light or chemical agents. nih.govresearchgate.net The nitrophenyl-furan scaffold in the title compound could potentially exhibit photochromic or solvatochromic behavior. The distinct electronic nature of the donor and acceptor groups could lead to changes in conformation or electronic absorption spectra upon stimulation, forming the basis of a molecular switch. nih.gov Furthermore, the heteroatoms and aromatic systems present in the molecule could act as binding sites for specific ions or molecules, leading to a detectable change in its optical or electronic properties. This suggests a potential application in the design of chemosensors.

Further Elucidation of Biological Mechanisms of Action

Initial research has highlighted the biological potential of this compound. One study identified it as having high antifungal activity, particularly against Cryptococcus neoformans. pensoft.net The same study noted that the nitro group appears to be a crucial pharmacophore for this activity. pensoft.net

The mechanism of action is a key area for future investigation. It can be hypothesized that, similar to other nitroaromatic compounds like nitrofurantoin (B1679001), the antifungal effect may stem from the intracellular reduction of the nitro group to form reactive radical species that induce cellular damage to fungal DNA and proteins. orientjchem.org

Alternatively, many morpholine-containing antifungals, such as fenpropimorph, function by inhibiting key enzymes in the ergosterol (B1671047) biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. nih.gov Future research should explore whether this compound also targets this pathway. Given the broad spectrum of biological activities associated with both furan and morpholine derivatives, including antibacterial, anti-inflammatory, and anticancer properties, further screening of this compound against other pathogens and cell lines is warranted. nih.govwisdomlib.orgutripoli.edu.ly

Target Validation and Off-Target Analysis

Definitive target validation is a cornerstone of drug development, ensuring that the therapeutic effects of a compound are mediated through its intended molecular target. nih.gov For this compound, its primary target is FAAH, an enzyme responsible for the degradation of fatty acid amides. nih.govnih.gov Future research must continue to unequivocally confirm that its analgesic, anti-inflammatory, and anxiolytic properties observed in preclinical models are a direct consequence of FAAH inhibition. nih.gov

A critical aspect of this validation is a thorough off-target analysis. Unintended interactions with other proteins can lead to unforeseen side effects or toxicity. For instance, the clinical trial failure of the FAAH inhibitor BIA 10-2474, which resulted in severe neurological adverse events, was hypothesized to be due to off-target activities. universiteitleiden.nl Subsequent chemical proteomic studies revealed that BIA 10-2474 inhibited multiple lipases beyond FAAH, unlike more selective inhibitors. universiteitleiden.nl

Therefore, comprehensive screening of this compound against a panel of related enzymes, particularly other serine hydrolases, is imperative. nih.gov Techniques like activity-based protein profiling (ABPP) can be employed to map the interaction landscape of the compound across the entire proteome, ensuring high selectivity for FAAH and minimizing the risk of off-target effects. nih.govuniversiteitleiden.nl

Table 1: Comparison of Inhibitor Selectivity

Inhibitor Primary Target Known Off-Targets Selectivity Profile
This compound FAAH Data required High selectivity is the goal
URB597 FAAH Targets multiple serine hydrolases Lower selectivity
PF-3845 FAAH Negligible activity against other serine hydrolases Highly selective nih.gov

Exploration of Other Therapeutic Areas (e.g., neglected tropical diseases based on SAR)

While FAAH inhibitors are primarily investigated for neurological and inflammatory conditions, their potential utility may extend to other diseases. Structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, can guide the exploration of new therapeutic applications. nih.gov The 5-nitrofuran scaffold present in this compound is a key structural motif in drugs used to treat neglected tropical diseases (NTDs) like Chagas disease and leishmaniasis. nih.govmdpi.com

These diseases, caused by kinetoplastid parasites such as Trypanosoma cruzi and Leishmania species, present a significant global health burden with limited effective treatments. mdpi.comfrontiersin.org The enzymes within these parasites may present viable targets for compounds containing the 5-nitrophenyl-furan moiety. For example, SAR studies on N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides have demonstrated potent activity against T. cruzi, including strains resistant to current drugs. nih.gov

Future research should involve screening this compound and a library of its analogues against key parasitic targets. frontiersin.orgwesleyan.edu Identifying a lead compound with activity against these parasites could open a new, urgently needed therapeutic avenue for NTDs. nih.govmdpi.com

Advanced Computational Studies

Computational methods are increasingly integral to modern drug discovery, accelerating the design and optimization of new therapeutic agents. nih.gov

Machine Learning Approaches for SAR and Property Prediction

Machine learning (ML) and quantitative structure-activity relationship (QSAR) modeling can be powerful tools for refining the properties of FAAH inhibitors. scribd.comnih.gov By training algorithms on datasets of existing inhibitors, ML models can predict the biological activity of novel compounds based on their structural features. researchgate.net

For this compound, these approaches can be used to:

Predict Potency: Develop QSAR models that correlate specific structural modifications with changes in FAAH inhibitory activity (IC50 values). researchgate.netnih.gov

Optimize ADMET Properties: Predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles to improve the drug-like properties of new analogues.

Identify Key Structural Features: Use models like XGBoost or Support Vector Machines (SVM) to identify the molecular descriptors that are most critical for potent and selective FAAH inhibition. scribd.comresearchgate.net

These computational predictions can prioritize the synthesis of the most promising candidates, saving significant time and resources in the drug development pipeline. malariaworld.org

Table 2: Application of Machine Learning in FAAH Inhibitor Design

ML/QSAR Application Objective Potential Outcome
3D-QSAR (CoMFA/CoMSIA) Elucidate the relationship between 3D structure and activity. researchgate.netnih.gov Guide the design of compounds with improved steric and electrostatic interactions with the FAAH active site.
Classification Models (e.g., XGBoost) Distinguish between strong and weak inhibitors. scribd.com Facilitate high-throughput virtual screening of compound libraries to identify potent hits.

De Novo Design of Analogues with Enhanced Properties

De novo design involves using computational algorithms to generate entirely new molecular structures tailored to a specific biological target. nih.gov Based on the known binding mode of this compound within the FAAH active site, these programs can design novel analogues with optimized interactions.

The process typically involves:

Defining the Pharmacophore: Identifying the essential structural features required for FAAH inhibition.

Generating New Scaffolds: Computationally "growing" new molecules within the constraints of the FAAH binding pocket.

Scoring and Ranking: Evaluating the designed molecules based on predicted binding affinity, synthetic feasibility, and drug-like properties.

This approach can lead to the discovery of novel chemical scaffolds that may offer improved potency, selectivity, or pharmacokinetic profiles compared to the original compound. pnas.org

Sustainable Synthesis Initiatives

The "greening" of chemical manufacturing is a critical goal for the pharmaceutical industry, aiming to develop processes that are more environmentally friendly and efficient. scispace.com

Development of Biocatalytic Routes

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a sustainable alternative to traditional synthetic methods. researchgate.net Enzymes operate under mild conditions, exhibit high selectivity, and are biodegradable, reducing the environmental impact of chemical synthesis. researchgate.net

For a molecule like this compound, biocatalysis could be applied to key steps in its synthesis. The furan core, for example, is a platform chemical that can be derived from renewable biomass. mdpi.com Research into biocatalytic methods for the synthesis of furan derivatives is an active area. nih.govresearchgate.net Enzymes such as transaminases are being developed for the scalable amination of furan aldehydes, which could be adapted for intermediates in the synthesis pathway. nih.govresearchgate.net

Future initiatives should focus on a biocatalytic retrosynthesis approach. researchgate.netpolimi.it This involves designing a synthetic route backward from the final product, identifying steps that can be replaced with enzymatic transformations. This could lead to a more sustainable, efficient, and cost-effective manufacturing process for this compound and related pharmaceuticals. mdpi.com

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, or continuous flow processing, represents a paradigm shift in the synthesis of chemical compounds, moving from traditional batch-based methods to a continuous production model. mt.com In this approach, reactants are pumped through a network of tubes or microreactors where the reaction occurs. ewadirect.com This methodology offers numerous advantages over batch processing, including enhanced heat and mass transfer, improved safety profiles, higher reaction rates, and greater scalability. researchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions, often leading to cleaner products with higher yields. mt.com

While the batch synthesis of this compound has been successfully demonstrated, yielding the product in high purity, the direct application of flow chemistry for its scalable synthesis has not been extensively reported in scientific literature. pensoft.net However, the principles of flow chemistry and its successful application to structurally related compounds, particularly those containing nitrofuran moieties, suggest a strong potential for its use in the large-scale production of this compound.

The synthesis of nitrofuran-based pharmaceuticals, for instance, has been significantly advanced through the use of continuous flow platforms. chemistryviews.orgnih.gov Nitrofurfural, a key intermediate for many nitrofuran active pharmaceutical ingredients (APIs), is synthesized via the nitration of furfural (B47365), a biomass-derived compound. chemistryviews.org The furfural structure is sensitive and can be compromised under the harsh conditions of traditional nitration, leading to low yields and poor reproducibility. chemistryviews.orgnih.gov Flow chemistry addresses these challenges by enabling the in situ generation of milder nitrating agents like acetyl nitrate under controlled conditions, thus avoiding the storage and handling of explosive reagents and protecting the delicate heteroaromatic ring. chemistryviews.orgnih.gov This approach has been used to produce several nitrofuran APIs with excellent yields in very short reaction times. nih.gov

Given that this compound contains both a nitroaromatic group and a furan ring, its synthesis could greatly benefit from the enhanced safety and control offered by flow chemistry. europa.eu Nitration reactions are typically highly exothermic, and flow reactors excel at dissipating heat rapidly due to their high surface-area-to-volume ratio, which prevents the formation of hot spots that can lead to side reactions or dangerous runaway conditions. europa.eu

Future research into the scalable synthesis of this compound should explore the development of a continuous flow process. Key areas for investigation would include the optimization of reaction conditions within a flow reactor, the potential for in situ generation of reactive intermediates, and the integration of purification steps into the continuous process. The successful application of flow chemistry would not only enhance the efficiency and safety of its production but could also make this and related compounds more accessible for further research and potential applications. acs.org

Data Tables

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₄N₂O₅ pensoft.net
Melting Point191–192 °C pensoft.net
Yield (Batch Synthesis)82% pensoft.net
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)8.31 (d, J=7.6 Hz, 2H, ArH), 8.02 (d, J=7.6 Hz, 2H, ArH), 7.44 (d, J=3.2 Hz, 1H, 3-HFur), 7.21 (d, J=3.2 Hz, 1H, 4-HFur), 3.74 (brs, 4H, (CH₂)₂N), 3.67 (br s, 4H, (CH₂)₂O) pensoft.net

Table 2: Elemental Analysis Data for this compound

ElementCalculated (%)Found (%)Source
Carbon (C)59.6059.51 pensoft.net
Hydrogen (H)4.674.63 pensoft.net
Nitrogen (N)9.279.33 pensoft.net

Conclusion

Summary of Key Research Findings and Methodological Advancements

Research concerning 4-[5-(4-nitrophenyl)-2-furoyl]morpholine has primarily focused on its synthesis and preliminary evaluation of its biological activity. A key study successfully synthesized this compound, along with a series of related 4-(5-aryl-2-furoyl)morpholines. pensoft.net

The synthesis of this compound was achieved through a straightforward and established chemical methodology. The process involves the conversion of 5-(4-nitrophenyl)-2-furoic acid into its corresponding acyl chloride. This intermediate, 5-(4-nitrophenyl)-2-furoyl chloride, is then reacted with morpholine (B109124) in dioxane at room temperature. pensoft.net This method resulted in a high yield of 82% for the target compound. pensoft.net The identity and structure of the synthesized this compound were confirmed using 1H NMR spectroscopy and elemental analysis, with the experimental data aligning with the proposed chemical structure. pensoft.net

A significant finding from the research is the compound's notable antifungal activity. pensoft.net When screened for antimicrobial properties, this compound demonstrated high activity against Cryptococcus neoformans ATCC 208821. pensoft.net This was a standout result, as other synthesized 4-(5-aryl-2-furoyl)morpholines in the same study did not exhibit high antimicrobial activity. pensoft.net This suggests that the presence of the nitro group on the phenyl ring is a crucial pharmacophore for the observed antifungal effect within this class of furoylmorpholine derivatives. pensoft.net

Key Research Data for this compound: | Property | Value | | --- | --- | | Yield | 82% | | Melting Point | 191–192 °C | | 1H NMR (400 MHz, DMSO-d6) δ | | | ArH | 8.31 (d, J=7.6 Hz, 2H) | | ArH | 8.02 (d, J=7.6 Hz, 2H) | | 3-HFur | 7.44 (d, J=3.2 Hz, 1H) | | 4-HFur | 7.21 (d, J=3.2 Hz, 1H) | | (CH2)2N | 3.74 (brs, 4H) | | (CH2)2O | 3.67 (br s, 4H) | | Elemental Analysis | Calculated for C15H14N2O5 | Found | | C | 59.60% | 59.51% | | H | 4.67% | 4.63% | | N | 9.27% | 9.33% | Data sourced from Pharmacia (2021). pensoft.net

Significance of this compound in Advancing Chemical Knowledge

The study of this compound holds significance in the field of medicinal chemistry and drug discovery. The primary contribution lies in the identification of a potential new scaffold for the development of antifungal agents. The distinct antifungal activity of this specific compound, in contrast to its analogues lacking the nitro group, provides a clear structure-activity relationship (SAR) insight. pensoft.net This underscores the importance of the 4-nitrophenyl substituent in conferring biological activity to the furoylmorpholine framework.

Furthermore, the research contributes to the broader understanding of the chemical properties and reactivity of morpholine derivatives. wikipedia.org Morpholine is a versatile heterocyclic compound widely used in organic synthesis and as a building block for various pharmaceuticals. wikipedia.orgresearchgate.net The successful and high-yield synthesis of this compound demonstrates an effective application of morpholine in creating complex molecules with potential therapeutic value. pensoft.net

The findings encourage further exploration of the 5-(4-nitrophenyl)-2-furoyl moiety as a potentially valuable fragment in the design of new bioactive compounds. The specific arrangement of the furan (B31954) ring, the nitrophenyl group, and the morpholine amide in this compound appears to be a favorable combination for eliciting a biological response, thus advancing our knowledge of pharmacophore combinations.

Outlook on Future Research Trajectories and Interdisciplinary Collaborations

The promising antifungal activity of this compound opens up several avenues for future research. A primary trajectory would be the synthesis of a more extensive library of analogues to further elucidate the structure-activity relationships. This could involve modifications at several positions:

The Phenyl Ring: Introducing different substituents (both electron-donating and electron-withdrawing) at various positions on the phenyl ring could help to fine-tune the electronic properties and steric profile of the molecule to optimize antifungal potency.

The Morpholine Ring: Replacing the morpholine ring with other cyclic amines, such as piperidine (B6355638) or thiomorpholine (B91149), could assess the impact of the heteroatom in the six-membered ring on the compound's activity and properties. mdpi.com

The Furan Core: Although a central part of the current scaffold, exploring bioisosteric replacements for the furan ring could lead to compounds with improved metabolic stability or different biological targets.

Future research would benefit significantly from interdisciplinary collaborations. Medicinal chemists could continue to design and synthesize new derivatives, while microbiologists and pharmacologists could conduct more in-depth biological evaluations. This would include determining the minimum inhibitory concentration (MIC) against a broader panel of fungal pathogens, exploring the mechanism of action, and assessing its selectivity and potential for toxicity.

Computational chemists could also play a crucial role by performing molecular modeling and docking studies. These in silico investigations could help to predict the biological targets of this compound and guide the rational design of more potent analogues. Such collaborative efforts will be essential to fully explore the therapeutic potential of this and related compounds and to translate the initial findings into tangible advancements in antifungal drug discovery.

Q & A

Q. What analytical methods quantify the compound in biological matrices?

  • Methodological Answer :
  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in acetonitrile/water. Monitor transitions m/z 343 → 152 (quantifier) and 343 → 98 (qualifier).
  • Calibration curves : Prepare in blank plasma (1–500 ng/mL) with deuterated internal standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.